

Application Notes and Protocols for the Purification of Recombinant Prolactin

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Compound of Interest

Compound Name: *Prolactin*

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Audience: Researchers, scientists, and drug development professionals.

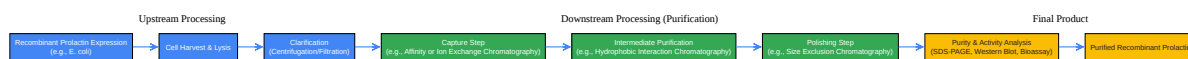
Introduction

Prolactin, a versatile polypeptide hormone, plays a crucial role in a myriad of physiological processes, including lactation, reproduction, metabolism, and immunoregulation.[1][2] The growing interest in its therapeutic and research applications has necessitated the development of robust and efficient methods for the production and purification of recombinant prolactin. This document provides detailed application notes and protocols for various techniques employed in the purification of recombinant prolactin, ensuring high purity and biological activity. The methods described are applicable to prolactin expressed in various systems, with a primary focus on bacterial expression, which is favored due to the low level of in vivo glycosylation of the hormone.[1]

Purification Strategies Overview

The purification of recombinant prolactin often involves a multi-step chromatographic process to remove host cell proteins, nucleic acids, and other contaminants. The choice of techniques depends on the expression system, the presence of fusion tags, and the desired final purity. Common strategies involve a combination of affinity chromatography (AC), ion exchange chromatography (IEC), hydrophobic interaction chromatography (HIC), and size exclusion chromatography (SEC).

A typical purification workflow for recombinant prolactin can be visualized as follows:



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Caption: A generalized workflow for the purification of recombinant prolactin.

Chromatographic Techniques and Protocols

Affinity Chromatography (AC)

Affinity chromatography is a powerful technique for the initial capture of recombinant prolactin, especially when it is expressed with a fusion tag.

A two-step purification method involving IMAC followed by SEC has been successfully used for purifying recombinant human prolactin (rhPRL) secreted into the periplasm of *E. coli*.^[3]

Experimental Protocol:

- Column: Ni(II)-charged IMAC column.
- Equilibration Buffer: 20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 7.4.
- Sample Preparation: Periplasmic extract adjusted to the same buffer composition as the equilibration buffer.
- Loading: Load the prepared sample onto the equilibrated column.
- Wash: Wash the column with 5-10 column volumes (CV) of equilibration buffer to remove unbound proteins.
- Elution: Elute the bound His-tagged prolactin with a linear gradient of imidazole (5-500 mM) in the equilibration buffer over 10-20 CV.

- Analysis: Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified prolactin.

For prolactin expressed with an MBP fusion tag, amylose resin is used for purification. This method has been shown to enhance the solubility and stability of recombinant mouse prolactin.
[4][5]

Experimental Protocol:

- Column: MBP Trap HP column (or similar amylose resin).[5]
- Equilibration Buffer (Buffer A): 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.[5]
- Sample Preparation: Soluble fraction from cell lysate.
- Loading: Load the supernatant onto the equilibrated column.[4]
- Wash: Wash the column with Buffer A to remove non-specifically bound proteins.[4]
- Elution Buffer (Buffer B): Buffer A supplemented with 10 mM maltose.[5]
- Elution: Elute the MBP-fusion prolactin with Buffer B.[4]
- Tag Cleavage (Optional): If required, the MBP tag can be cleaved using a specific protease (e.g., TEV protease).[4][5] The cleaved prolactin can then be separated from the MBP tag and protease by re-running the sample over the MBP affinity column; the purified prolactin will be in the flow-through.[5]

Ion Exchange Chromatography (IEC)

IEC separates proteins based on their net surface charge. It is a versatile technique that can be used for capture, intermediate purification, or polishing steps.

Anion exchange chromatography is suitable for purifying prolactin, which generally has an acidic isoelectric point (pI). DEAE (diethylaminoethyl) is a commonly used weak anion exchanger.

Experimental Protocol:

- Column: DEAE-Sephadex or DEAE-cellulose column.[6][7]
- Binding Buffer: A low ionic strength buffer with a pH above the pI of prolactin (e.g., 10 mM NH_4HCO_3 , 1 mM EDTA or 0.01 M phosphate-0.0065 M borate buffer, pH 7).[7]
- Sample Preparation: Dialyze the prolactin-containing fraction against the binding buffer.
- Loading: Load the sample onto the equilibrated column.
- Wash: Wash with 5-10 CV of binding buffer.
- Elution: Elute the bound prolactin using a stepwise or linear gradient of increasing salt concentration (e.g., 0-0.5 M NaCl in the binding buffer).[7] Prolactin typically elutes at a specific salt concentration (e.g., 0.2 M NaCl).[7]
- Note: The inclusion of 20% (v/v) acetonitrile in the buffers for DEAE-cellulose chromatography has been shown to increase the resolution and recovery of human prolactin. [6][8]

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their hydrophobicity. Human prolactin has been shown to be hydrophobic in nature, making HIC an effective purification step.[6][8]

Experimental Protocol:

- Column: Phenyl-Sepharose CL-4B or other HIC resin.[6][8]
- Binding Buffer: A high salt concentration buffer (e.g., 1.7 M $(\text{NH}_4)_2\text{SO}_4$ in 50 mM Tris-HCl, pH 7.4). The high salt concentration enhances hydrophobic interactions.[9]
- Sample Preparation: Add salt to the protein sample to match the binding buffer conditions.
- Loading: Apply the sample to the equilibrated column. Prolactin can be adsorbed to phenyl-Sepharose at low ionic strengths as well.[6]
- Wash: Wash the column with the binding buffer.

- Elution: Elute the bound prolactin by decreasing the salt concentration using a linear gradient. Alternatively, an acetonitrile gradient (0–30%, v/v) can be used for desorption.[6][8]

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates proteins based on their size (hydrodynamic radius). It is an excellent polishing step to remove aggregates and other remaining impurities. [10]

Experimental Protocol:

- Column: Sephadex G-100 Superfine, Zorbax GF-250, or other suitable SEC column.[11][12]
- Mobile Phase: A buffer that ensures protein stability and minimizes interaction with the column matrix (e.g., 50 mmol/L Tris buffer with 0.15 mmol/L NaCl at pH 7.2).[11]
- Sample Preparation: Concentrate the prolactin-containing fraction from the previous step.
- Loading: Inject the concentrated sample onto the column. The sample volume should be a small percentage of the total column volume (typically 1-4%) for optimal resolution.
- Elution: Elute the sample with the mobile phase at a constant flow rate. Larger molecules will elute first.[10]
- Analysis: Collect fractions and analyze by SDS-PAGE and UV absorbance at 280 nm.

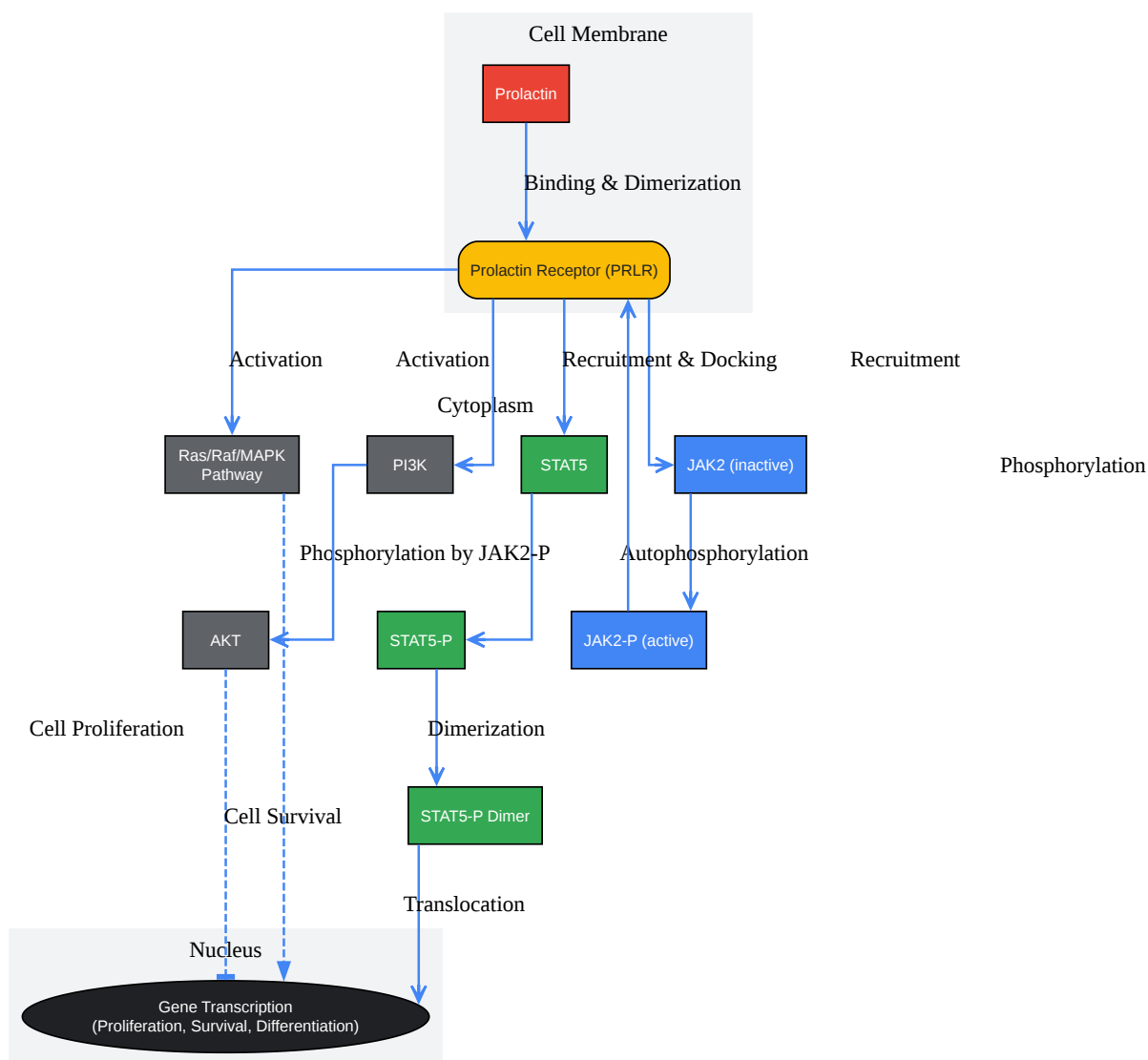
Quantitative Data Summary

The following table summarizes the quantitative data from various purification strategies for prolactin.

Purification Method	Source/Expression System	Fold Purification	Recovery	Final Purity	Reference(s)
HIC (Phenyl-Sepharose) & AEX (DEAE-Cellulose)	Human Pituitary	85-fold	78%	Homogeneous	[6] [8]
IMAC (Ni-based) & SEC	E. coli (periplasmic)	-	77%	>99.5%	[3]
MBP Affinity Chromatography (two-step)	E. coli (soluble)	-	-	>99%	[4]
Solubilization/Refolding from Inclusion Bodies & Dialysis	E. coli (inclusion bodies)	-	33%	Pure	[1]
HIC, SEC, and IEC	Human Pituitary	-	-	Homogeneous	[12]

Prolactin Signaling Pathway

Understanding the biological activity of purified recombinant prolactin is crucial. Prolactin exerts its effects by binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily.[\[13\]](#)[\[14\]](#) This binding event triggers the dimerization of the receptor and the activation of associated Janus kinases (JAKs), primarily JAK2.[\[14\]](#) Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for various signaling molecules. This initiates several downstream signaling cascades, including the JAK-STAT, MAPK, and PI3K/AKT pathways, which regulate cell proliferation, differentiation, and survival.[\[13\]](#)[\[15\]](#)[\[16\]](#)



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Caption: Canonical signaling pathways activated by prolactin binding to its receptor.

Conclusion

The purification of recombinant prolactin to high purity and activity is achievable through a combination of well-established chromatographic techniques. The choice of the specific purification scheme should be tailored to the expression system and the intended downstream application of the protein. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and optimize their prolactin purification processes. Subsequent analysis of the purified protein's biological activity, for instance, through cell-based assays measuring the activation of the signaling pathways described, is essential to confirm its functionality.

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References

- 1. High production and optimization of the method for obtaining pure recombinant human prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Ni(II)-based immobilized metal ion affinity chromatography of recombinant human prolactin from periplasmic Escherichia coli extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Evaluation of the Biological Activity of Recombinant Mouse Prolactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hydrophobic-interaction chromatography and anion-exchange chromatography in the presence of acetonitrile. A two-step purification method for human prolactin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Hydrophobic-interaction chromatography and anion-exchange chromatography in the presence of acetonitrile. A two-step purification method for human prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]

- 10. youtube.com [youtube.com]
- 11. A high pressure liquid chromatography method for separation of prolactin forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of human pituitary prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies [frontiersin.org]
- 14. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prolactin receptor - Wikipedia [en.wikipedia.org]
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